Cas no 524927-22-8 (2-(3-Methoxyphenyl)quinoline-4-carbohydrazide)

2-(3-Methoxyphenyl)quinoline-4-carbohydrazide 化学的及び物理的性質
名前と識別子
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- 2-(3-methoxyphenyl)quinoline-4-carbohydrazide
- BBL016568
- STK424587
- ST50938587
- R5867
- 2-(3-Methoxyphenyl)quinoline-4-carbohydrazide
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- MDL: MFCD02373523
- インチ: 1S/C17H15N3O2/c1-22-12-6-4-5-11(9-12)16-10-14(17(21)20-18)13-7-2-3-8-15(13)19-16/h2-10H,18H2,1H3,(H,20,21)
- InChIKey: PLHPNYOTIABGDN-UHFFFAOYSA-N
- ほほえんだ: O(C)C1=CC=CC(=C1)C1C=C(C(NN)=O)C2C=CC=CC=2N=1
計算された属性
- 水素結合ドナー数: 2
- 水素結合受容体数: 4
- 重原子数: 22
- 回転可能化学結合数: 3
- 複雑さ: 390
- トポロジー分子極性表面積: 77.2
2-(3-Methoxyphenyl)quinoline-4-carbohydrazide 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
abcr | AB379946-5g |
2-(3-Methoxyphenyl)quinoline-4-carbohydrazide; . |
524927-22-8 | 5g |
€1037.00 | 2025-02-27 | ||
Chemenu | CM262198-5g |
2-(3-Methoxyphenyl)quinoline-4-carbohydrazide |
524927-22-8 | 97% | 5g |
$766 | 2021-08-18 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1390569-250mg |
2-(3-Methoxyphenyl)quinoline-4-carbohydrazide |
524927-22-8 | 97% | 250mg |
¥1612.00 | 2024-05-10 | |
TRC | M010148-100mg |
2-(3-Methoxyphenyl)quinoline-4-carbohydrazide |
524927-22-8 | 100mg |
$ 185.00 | 2022-06-04 | ||
abcr | AB379946-500mg |
2-(3-Methoxyphenyl)quinoline-4-carbohydrazide; . |
524927-22-8 | 500mg |
€333.00 | 2025-02-27 | ||
abcr | AB379946-1g |
2-(3-Methoxyphenyl)quinoline-4-carbohydrazide; . |
524927-22-8 | 1g |
€397.00 | 2025-02-27 | ||
A2B Chem LLC | AJ01669-1g |
2-(3-Methoxyphenyl)quinoline-4-carbohydrazide |
524927-22-8 | >95% | 1g |
$578.00 | 2024-04-19 | |
A2B Chem LLC | AJ01669-500mg |
2-(3-Methoxyphenyl)quinoline-4-carbohydrazide |
524927-22-8 | >95% | 500mg |
$523.00 | 2024-04-19 | |
A2B Chem LLC | AJ01669-10g |
2-(3-Methoxyphenyl)quinoline-4-carbohydrazide |
524927-22-8 | >95% | 10g |
$1550.00 | 2024-04-19 | |
abcr | AB379946-10g |
2-(3-Methoxyphenyl)quinoline-4-carbohydrazide; . |
524927-22-8 | 10g |
€1517.00 | 2025-02-27 |
2-(3-Methoxyphenyl)quinoline-4-carbohydrazide 関連文献
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1. A butterfly shaped organic heterojunction photocatalyst for effective photocatalytic CO2 reduction†Asif Hayat,Muhammad Sohail,Asma M. Alenad,Ahmad Irfan,Naghma Shaishta,Ashiq Hayat,Sunil Kumar Baburao Mane,Wasim Ullah Khan CrystEngComm, 2021,23, 4963-4974
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G. Gomathi,T. Srinivasan,D. Velmurugan,R. Gopalakrishnan RSC Adv., 2015,5, 44742-44748
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Juan-Ramón Jiménez,Akira Sugahara,Masashi Okubo,Atsuo Yamada,Lise-Marie Chamoreau,Laurent Lisnard,Rodrigue Lescouëzec Chem. Commun., 2018,54, 5189-5192
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Thu Trang Do,Kira Rundel,Qinying Gu,Eliot Gann,Sergei Manzhos,Krishna Feron,John Bell,Christopher R. McNeill,Prashant Sonar New J. Chem., 2017,41, 2899-2909
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Kangyao Zhang,Shuzhen Lv,Dianping Tang Analyst, 2019,144, 5389-5393
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Zhewei Liu,Zhoufeng Bian,Zhigang Wang,Bo Jiang React. Chem. Eng., 2022,7, 450-459
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Miao Du,Min Chen,Xiao-Gang Yang,Jiong Wen,Xi Wang,Shao-Ming Fang,Chun-Sen Liu J. Mater. Chem. A, 2014,2, 9828-9834
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Dingqin Hu,Qianguang Yang,Haiyan Chen,Friso Wobben,Vincent M. Le Corre,Ranbir Singh,Tao Liu,Ruijie Ma,Hua Tang,L. Jan Anton Koster,Tainan Duan,He Yan,Zhipeng Kan,Zeyun Xiao,Shirong Lu Energy Environ. Sci., 2020,13, 2134-2141
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M. Alonso-Orts,A. M. Sánchez,E. Nogales,J. Piqueras,B. Méndez CrystEngComm, 2017,19, 6127-6132
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Hanshen Xin,Jing Li,Congwu Ge,Xiaodi Yang,Tianrui Xue,Xike Gao Mater. Chem. Front., 2018,2, 975-985
2-(3-Methoxyphenyl)quinoline-4-carbohydrazideに関する追加情報
2-(3-Methoxyphenyl)quinoline-4-carbohydrazide: A Comprehensive Overview
2-(3-Methoxyphenyl)quinoline-4-carbohydrazide, identified by the CAS number 524927-22-8, is a compound of significant interest in the fields of organic chemistry and pharmacology. This compound belongs to the class of quinoline derivatives, which have been extensively studied due to their diverse biological activities and potential applications in drug development. The structure of this compound is characterized by a quinoline ring system with a carbohydrazide group at the 4-position and a methoxyphenyl substituent at the 2-position, which contributes to its unique chemical properties and biological functions.
The synthesis of 2-(3-Methoxyphenyl)quinoline-4-carbohydrazide involves a series of well-defined organic reactions, including nucleophilic substitution, condensation, and oxidation processes. These reactions are carefully optimized to ensure high yield and purity of the final product. The compound's structure has been confirmed through various spectroscopic techniques such as UV-Vis spectroscopy, infrared (IR) spectroscopy, and nuclear magnetic resonance (NMR) spectroscopy, as well as mass spectrometry (MS). These analyses provide detailed insights into the molecular architecture and functional groups present in the compound.
Recent studies have highlighted the potential of quinoline derivatives as promising candidates for the development of novel therapeutic agents. Specifically, 2-(3-Methoxyphenyl)quinoline-4-carbohydrazide has shown remarkable activity in vitro against various cancer cell lines, suggesting its potential as an anticancer agent. The methoxyphenyl group attached to the quinoline ring is believed to play a crucial role in enhancing the compound's bioavailability and selectivity towards cancer cells.
In addition to its anticancer properties, this compound has also been investigated for its potential anti-inflammatory and antioxidant activities. Experimental results indicate that it exhibits significant radical scavenging activity, which could be attributed to the presence of electron-rich aromatic rings and hydroxyl groups in its structure. These findings underscore the importance of quinoline derivatives in addressing oxidative stress-related diseases.
The pharmacokinetic profile of 2-(3-Methoxyphenyl)quinoline-4-carbohydrazide has been evaluated in preclinical models, revealing favorable absorption and distribution characteristics. However, further studies are required to fully understand its metabolism and excretion pathways in vivo. These investigations are critical for determining the compound's suitability as a drug candidate and optimizing its therapeutic potential.
In conclusion, 2-(3-Methoxyphenyl)quinoline-4-carbohydrazide represents a valuable addition to the arsenal of quinoline-based compounds with promising therapeutic applications. Its unique chemical structure, coupled with its diverse biological activities, positions it as a compelling candidate for further research and development in the field of medicinal chemistry.
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